molecular formula C20H14Cl2N2O B2417596 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-91-7

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2417596
CAS No.: 338786-91-7
M. Wt: 369.25
InChI Key: XVEINYGCYSXQFL-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-phenyl-1H-1,3-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition leads to the antimicrobial effects observed in various studies .

Comparison with Similar Compounds

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-11-10-14(12-17(16)22)13-25-24-19-9-5-4-8-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEINYGCYSXQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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